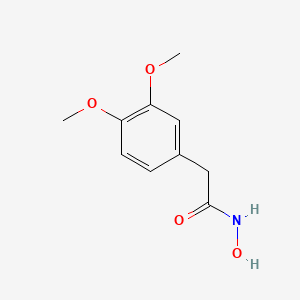
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane
Übersicht
Beschreibung
The compound 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. This compound is characterized by the presence of a 1,3-dioxane ring substituted with a phenyl group and two bromomethyl groups at the 5-position, which is a structural feature that influences its reactivity and conformational dynamics .
Synthesis Analysis
The synthesis of bis(arylmethylidene)dioxan-5-ones, which are structurally related to 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane, has been achieved through a double crossed-aldol condensation involving aromatic aldehydes and 1,3-dioxan-5-one. This process is facilitated by magnesium bromide diethyl etherate and diethylamine at room temperature, yielding products with exocyclic double bonds . Although not directly synthesizing the compound , this study provides insight into the synthetic routes that can be adapted for related dioxane derivatives.
Molecular Structure Analysis
The molecular structure of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane has been extensively studied using NMR spectroscopy and X-ray analysis. The molecule adopts a chair conformation with the phenyl group in an equatorial position. This conformation is favored due to the steric and electronic factors associated with the substituents on the dioxane ring .
Chemical Reactions Analysis
While specific chemical reactions of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane are not detailed in the provided papers, the presence of bromomethyl groups suggests that it could be a versatile intermediate for further functionalization. Bromine atoms are good leaving groups, which could be utilized in nucleophilic substitution reactions to introduce various other functional groups into the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane are influenced by its molecular structure. The chair conformation of the dioxane ring and the equatorial positioning of the phenyl group contribute to the stability of the molecule. The bromomethyl groups are reactive sites that can participate in various chemical transformations, potentially leading to a wide range of derivatives with diverse properties .
Wissenschaftliche Forschungsanwendungen
Application in Porous Organic Polymers
- Scientific Field: Material Science
- Summary of Application: This compound is used in the synthesis of porous organic polymers (POPs). These polymers are functionalized with lanthanide ions for chemical sensing and highly efficient adsorption of methyl orange .
- Methods of Application: The compound is incorporated into the framework of the polymer during synthesis. The resulting microporous POP-1 displays a remarkable capability to selectively adsorb and separate MO dyes .
- Results or Outcomes: The synthesized Eu3+@POP-1 can serve as a platform for recognition of Fe3+ and methanol, and can also be used as a new ratiometric pH sensor .
Structure and Conformational Analysis
- Scientific Field: Organic Chemistry
- Summary of Application: The structure of 5,5-bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane was studied by 1H and 13C NMR spectroscopy and X-ray analysis .
- Methods of Application: The compound was found to exist in crystal and solution as a chair conformer with the axial aromatic substituent .
- Results or Outcomes: The conformational transformation pathway and potential energy barriers to internal rotation of the aromatic substituent for the isolated molecule and solutions in chloroform and benzene were determined by DFT calculations .
Fine Organic Synthesis and Bactericidal Compound
- Scientific Field: Organic Synthesis
- Summary of Application: 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane is a promising reagent for fine organic synthesis and a potential bactericidal compound .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application in Porous Organic Polymers Based on Melamine
- Scientific Field: Material Science
- Summary of Application: This compound is used in the synthesis of porous organic polymers (POPs) based on melamine. These polymers are functionalized with lanthanide ions for chemical sensing and highly efficient adsorption of methyl orange .
- Methods of Application: The compound is incorporated into the framework of the polymer during synthesis. The resulting microporous POP-1 displays a remarkable capability to selectively adsorb and separate MO dyes .
- Results or Outcomes: The synthesized Eu3+@POP-1 can serve as a platform for recognition of Fe3+ and methanol, and can also be used as a new ratiometric pH sensor .
Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane
- Scientific Field: Organic Chemistry
- Summary of Application: The structure of 5,5-bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane was studied by 1H and 13C NMR spectroscopy and X-ray analysis .
- Methods of Application: The compound was found to exist in crystal and solution as a chair conformer with the axial aromatic substituent .
- Results or Outcomes: The conformational transformation pathway and potential energy barriers to internal rotation of the aromatic substituent for the isolated molecule and solutions in chloroform and benzene were determined by DFT calculations .
Application in Terpyridine-Based Polyimide Catalysis for Hydrosilylation Reaction
- Scientific Field: Organic Synthesis
- Summary of Application: 5,5′′-Bis(bromomethyl)-2,2′:6′,2′′-terpyridine was polymerized with the corresponding diimide derivatives of dianhydrides to give polyimides utilizing the terpyridine unit in the main chain .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application in Porous Organic Polymers Based on Melamine
- Scientific Field: Material Science
- Summary of Application: This compound is used in the synthesis of porous organic polymers (POPs) based on melamine. These polymers are functionalized with lanthanide ions for chemical sensing and highly efficient adsorption of methyl orange .
- Methods of Application: The compound is incorporated into the framework of the polymer during synthesis. The resulting microporous POP-1 displays a remarkable capability to selectively adsorb and separate MO dyes .
- Results or Outcomes: The synthesized Eu3+@POP-1 can serve as a platform for recognition of Fe3+ and methanol, and can also be used as a new ratiometric pH sensor .
Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane
- Scientific Field: Organic Chemistry
- Summary of Application: The structure of 5,5-bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane was studied by 1H and 13C NMR spectroscopy and X-ray analysis .
- Methods of Application: The compound was found to exist in crystal and solution as a chair conformer with the axial aromatic substituent .
- Results or Outcomes: The conformational transformation pathway and potential energy barriers to internal rotation of the aromatic substituent for the isolated molecule and solutions in chloroform and benzene were determined by DFT calculations .
Application in Terpyridine-Based Polyimide Catalysis for Hydrosilylation Reaction
- Scientific Field: Organic Synthesis
- Summary of Application: 5,5′′-Bis(bromomethyl)-2,2′:6′,2′′-terpyridine was polymerized with the corresponding diimide derivatives of dianhydrides to give polyimides utilizing the terpyridine unit in the main chain .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Eigenschaften
IUPAC Name |
5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O2/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUUZSMFETVOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618490 | |
| Record name | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |
CAS RN |
3733-29-7 | |
| Record name | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


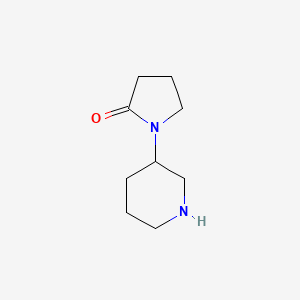
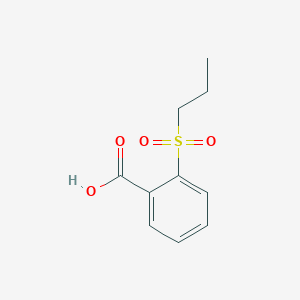
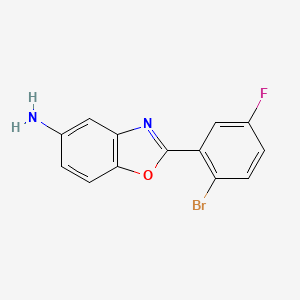
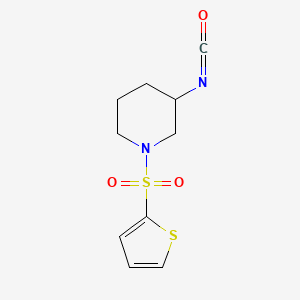
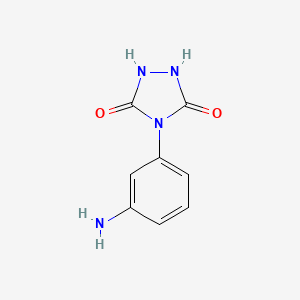
![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)
